molecular formula C26H24N2O6S B2514775 N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide CAS No. 941936-54-5

N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Cat. No.: B2514775
CAS No.: 941936-54-5
M. Wt: 492.55
InChI Key: YEJAZPKKMNSGDK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a useful research compound. Its molecular formula is C26H24N2O6S and its molecular weight is 492.55. The purity is usually 95%.
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Biological Activity

N-(4-Methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiparasitic effects, cytotoxicity, and pharmacokinetic profiles based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C28H27N3O7S\text{C}_{28}\text{H}_{27}\text{N}_{3}\text{O}_{7}\text{S}

This structure includes a methoxyphenyl group and an anthracene derivative, which are significant for its biological activity.

Antiparasitic Activity

Research indicates that derivatives of anthracene sulfonamides exhibit significant antiparasitic properties. A study evaluated the compound's efficacy against Toxocara canis, a nematode responsible for zoonotic infections. The results demonstrated that the compound affected the viability of the parasite in a time- and concentration-dependent manner , similar to the widely used anthelmintic drug albendazole. Notably, it showed lower cytotoxicity to human and animal cell lines compared to albendazole, suggesting a favorable therapeutic index for potential use in treating parasitic infections .

Cytotoxicity

Cytotoxicity studies were conducted using human (SH-SY5Y) and monkey (Vero) cell lines. The compound was tested at concentrations significantly higher than those required for antiparasitic activity (250 and 500 μM). While albendazole exhibited substantial cytotoxic effects—reducing cell viability by approximately 30% to 50%—the test compound demonstrated a significantly reduced cytotoxic profile. This is critical as it highlights the potential for this compound to be developed as a safer alternative in antiparasitic therapy .

Pharmacokinetic Properties

Pharmacokinetic evaluations suggest that this compound possesses favorable drug-likeness characteristics. It is predicted to permeate the blood-brain barrier (BBB), indicating potential central nervous system effects or applications. Additionally, it is likely to act as a cytochrome P450 inhibitor, which is relevant for drug metabolism and interactions .

Data Summary Table

Property Finding
Chemical Formula C28H27N3O7S
Antiparasitic Activity Effective against Toxocara canis
Cytotoxicity Lower than albendazole
Blood-Brain Barrier Penetration Yes
Cytochrome P450 Inhibition Predicted

Case Studies

  • In Vitro Studies on Toxocara canis : In vitro assays showed that this compound significantly reduced the viability of T. canis at various concentrations over time, supporting its potential as an anthelmintic agent .
  • Cytotoxicity Assessment : Comparative studies with albendazole revealed that while both compounds exhibited antiparasitic activity, the new compound had a significantly higher selectivity index (SI), indicating a better safety profile for potential therapeutic use .

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-28(15-5-8-24(29)27-17-9-11-18(34-2)12-10-17)35(32,33)19-13-14-22-23(16-19)26(31)21-7-4-3-6-20(21)25(22)30/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJAZPKKMNSGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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